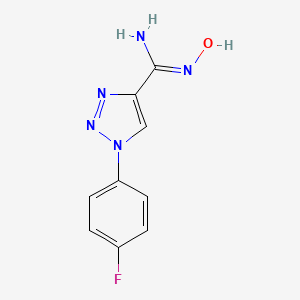

1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N'-hydroxytriazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5O/c10-6-1-3-7(4-2-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWAUAKYBMQHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C(=NO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C=C(N=N2)/C(=N/O)/N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or other peroxides.

Industrial Production Methods

In an industrial setting, the production of 1-(4-fluorophenyl)-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide exhibit activity against various pathogens. The presence of the triazole ring enhances the interaction with biological targets, making these compounds promising candidates for developing new antibiotics and antifungal agents .

Anticancer Properties

Studies have highlighted the potential of triazole compounds in cancer therapy. For instance, derivatives have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific structural features of 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide may contribute to its efficacy against specific cancer types .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of triazoles. Compounds like 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases .

Agrochemical Applications

Triazole derivatives are extensively used in agriculture as fungicides and herbicides. The unique properties of 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide may enhance crop protection by targeting specific fungal pathogens while minimizing harm to beneficial organisms .

Material Science

In material science, triazoles are explored for their potential use in polymers and advanced materials due to their stability and ability to form strong intermolecular interactions. The incorporation of 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazole Derivatives with Fluorophenyl Substitutions

Compound 4 and 5 ()

Two isostructural compounds, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5), share the 1-(4-fluorophenyl)-1H-1,2,3-triazole subunit. Key comparisons include:

- Structural Planarity : Both compounds exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicular to the main plane. This contrasts with the target compound, where the hydroxycarboximidamide group may influence planarity .

- Crystallography: Triclinic symmetry (space group P̄1) with two independent molecules in the asymmetric unit.

1-(3-Fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide ()

This analog substitutes the 4-fluorophenyl group with a 3-fluorobenzyl moiety. Differences include:

- Molecular Weight : 235.22 g/mol (vs. ~239–245 g/mol estimated for the target compound).

Triazole-Carboximidamide Derivatives

3-Amino-N'-hydroxy-1H-pyrazole-4-carboximidamide ()

Although a pyrazole derivative, this compound shares the hydroxycarboximidamide group. Structural features include:

- Dihedral Angles: 2.17° (pyrazole-amino group) and 22.41° (pyrazole-amidoxime group), indicating moderate planarity.

5-Benzylsulfanyl-N,N-dimethyl-1H-1,2,3-triazole-4-carboximidamide Hydrochloride ()

This derivative replaces the hydroxy group with dimethylamine and adds a benzylthio substituent. Key differences:

Chalcone and Pyrazole Derivatives with Fluorophenyl Groups

Chalcone 2j and 2n ()

These α,β-unsaturated ketones (e.g., (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j)) share the 4-fluorophenyl motif. Comparisons include:

- Bioactivity : IC50 values for chalcones range from 4.35 μM (cardamonin) to 70.79 μM, influenced by substituent electronegativity. The fluorophenyl group in 2j contributes to its lower IC50 (4.703 μM), suggesting electron-withdrawing groups enhance activity .

Pyrazole Derivatives ()

Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) feature fluorophenyl-substituted pyrazoles. Notable aspects:

- Dihedral Angles : Between pyrazole and fluorophenyl rings: 4.64°–10.53°, indicating greater planarity than chalcones but less than triazoles.

- Synthesis : Derived from chalcone-hydrazine condensations, contrasting with triazole synthesis via click chemistry or cyclization .

Biological Activity

1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Molecular Formula : C9H8FN5O

Molecular Weight : 221.19 g/mol

IUPAC Name : 1-(4-fluorophenyl)-N'-hydroxytriazole-4-carboximidamide

Canonical SMILES : C1=CC(=CC=C1N2C=C(N=N2)C(=NO)N)F

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves several steps:

- Formation of the Triazole Ring : This is often achieved through a cycloaddition reaction between azides and alkynes.

- Introduction of Functional Groups : The fluorophenyl group is introduced via nucleophilic substitution, while the hydroxy and carboximidamide groups are added in subsequent steps to ensure high yield and purity.

Antiviral and Anticancer Properties

Research indicates that 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide exhibits promising antiviral and anticancer properties. In vitro studies have shown significant activity against various cancer cell lines:

- HCT116 (Colon Cancer) : IC50 values around 6.2 μM indicate moderate efficacy compared to established drugs like doxorubicin .

- T47D (Breast Cancer) : Similar activity was observed with IC50 values suggesting potential as a therapeutic agent against breast cancer .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound's fluorophenyl group enhances binding affinity to specific enzymes and receptors, while the triazole ring provides stability.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparative Studies

When compared to similar compounds, 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide shows unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Fluorophenyl group | Antidepressant |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Additional aromatic groups | Anticancer |

These comparisons highlight the specificity of the triazole structure in conferring unique biological activities that may not be present in structurally similar compounds.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Antifungal Studies : The compound displayed notable antifungal activity against strains such as Candida albicans, indicating its potential use in treating fungal infections .

- Antioxidant Activity : In vitro tests have shown that derivatives of this compound possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Q. What strategies mitigate off-target effects in functional studies?

- Answer : Implement:

- Chemical proteomics (e.g., affinity pulldown with biotinylated probes) to identify unintended targets.

- CRISPR/Cas9 knockout models to confirm on-target activity.

- Dose-ranging studies to establish therapeutic windows and minimize non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.